
Methyl 4-(4-methylphenyl)but-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-methylphenyl)but-2-ynoate is an organic compound that belongs to the class of alkynoates It is characterized by the presence of a methyl ester group attached to a but-2-yne backbone, with a 4-methylphenyl substituent at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-methylphenyl)but-2-ynoate can be achieved through several methods. One common approach involves the esterification of 4-(4-methylphenyl)but-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the palladium-catalyzed coupling of 4-methylphenylacetylene with methyl bromoacetate. This reaction is performed in the presence of a base such as triethylamine and a palladium catalyst, typically under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the continuous flow synthesis approach. This method allows for the efficient and scalable production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of continuous flow reactors can enhance reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-methylphenyl)but-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic conditions.
Major Products Formed
Oxidation: 4-(4-methylphenyl)but-2-ynoic acid or 4-(4-methylphenyl)butan-2-one.
Reduction: Methyl 4-(4-methylphenyl)but-2-enoate or methyl 4-(4-methylphenyl)butanoate.
Substitution: Various amides or ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-(4-methylphenyl)but-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 4-(4-methylphenyl)but-2-ynoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The alkyne group can undergo cycloaddition reactions, forming cyclic compounds that may exhibit biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl but-2-ynoate: A simpler alkynoate without the 4-methylphenyl substituent.
Ethyl 4-(4-methylphenyl)but-2-ynoate: Similar structure with an ethyl ester group instead of a methyl ester.
Methyl 4-phenylbut-2-ynoate: Similar structure without the methyl group on the phenyl ring.
Uniqueness
Methyl 4-(4-methylphenyl)but-2-ynoate is unique due to the presence of both the alkyne and ester functional groups, as well as the 4-methylphenyl substituent
Propiedades
Número CAS |
1340497-84-8 |
|---|---|
Fórmula molecular |
C12H12O2 |
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
methyl 4-(4-methylphenyl)but-2-ynoate |
InChI |
InChI=1S/C12H12O2/c1-10-6-8-11(9-7-10)4-3-5-12(13)14-2/h6-9H,4H2,1-2H3 |
Clave InChI |
YEBZTMZTYVNAGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC#CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


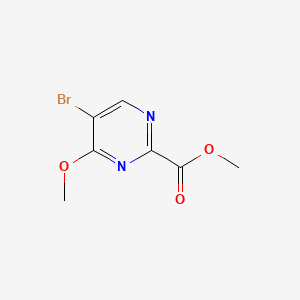

![Methyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13902315.png)
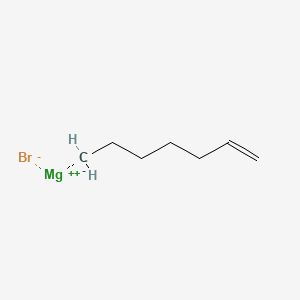
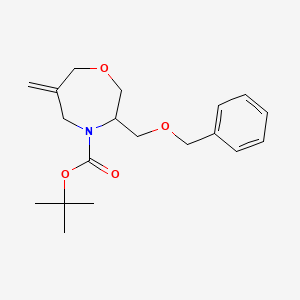
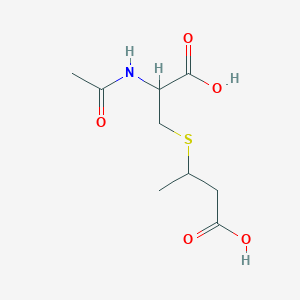
![benzyl (2S)-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13902327.png)
![[4-(Methylamino)tetrahydrofuran-3-yl]methanol](/img/structure/B13902336.png)
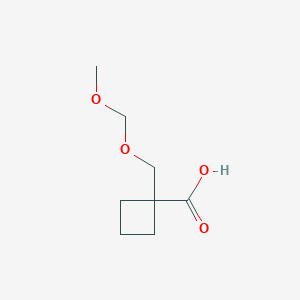

![4-bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13902354.png)
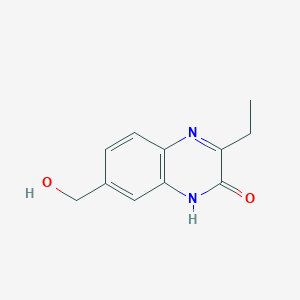
![(2S,3S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-methylpentanoic acid](/img/structure/B13902374.png)

